molecular formula C30H32N2O7 B11640799 Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11640799
M. Wt: 532.6 g/mol
InChI Key: NTDQRYUYOJKLGN-UHFFFAOYSA-N
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Description

Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, which is then functionalized with various substituents.

  • Step 1: Formation of Hexahydroquinoline Core

      Reactants: Aniline derivatives, β-keto esters, and aldehydes.

      Conditions: Acidic or basic catalysts, reflux conditions.

      Reaction: Hantzsch reaction to form the hexahydroquinoline core.

  • Step 2: Functionalization

      Reactants: Appropriate phenyl and nitrophenyl derivatives.

      Conditions: Various coupling reactions, such as Suzuki or Heck coupling.

      Reaction: Introduction of the cyclopentyl, dimethoxyphenyl, and nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Various substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostic Tools: Used in the development of diagnostic tools and imaging agents.

Industry

    Material Science:

    Chemical Manufacturing: Used in the production of fine chemicals and specialty compounds.

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C30H32N2O7

Molecular Weight

532.6 g/mol

IUPAC Name

cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H32N2O7/c1-17-27(30(34)39-22-6-4-5-7-22)28(18-8-11-21(12-9-18)32(35)36)29-23(31-17)14-20(15-24(29)33)19-10-13-25(37-2)26(16-19)38-3/h8-13,16,20,22,28,31H,4-7,14-15H2,1-3H3

InChI Key

NTDQRYUYOJKLGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC5CCCC5

Origin of Product

United States

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